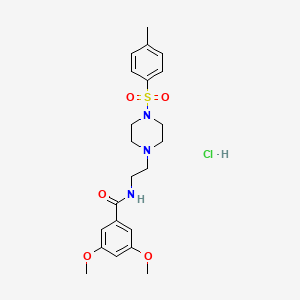

3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

説明

3,5-Dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic small-molecule compound characterized by a benzamide core substituted with 3,5-dimethoxy groups, a piperazine ring functionalized with a tosyl (p-toluenesulfonyl) moiety, and an ethyl linker connecting the benzamide and piperazine groups. The hydrochloride salt form enhances aqueous solubility and crystallinity, which is critical for pharmaceutical applications .

特性

IUPAC Name |

3,5-dimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S.ClH/c1-17-4-6-21(7-5-17)31(27,28)25-12-10-24(11-13-25)9-8-23-22(26)18-14-19(29-2)16-20(15-18)30-3;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJGUVIWVJFKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC(=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under acidic conditions to form the benzamide.

Introduction of the Tosylpiperazine Moiety: The tosylpiperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with 1-(2-chloroethyl)-4-tosylpiperazine in the presence of a base such as potassium carbonate.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide core can be reduced to form amines.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products include 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

Reduction: Products include 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)aniline.

Substitution: Products vary depending on the nucleophile used.

科学的研究の応用

The compound 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic molecule that has gained attention in various scientific research fields due to its potential therapeutic applications. This article will explore its applications, synthesis, biological activities, and relevant case studies.

Pharmacological Studies

Research has indicated that compounds similar to 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride may exhibit various pharmacological properties, including:

- Antidepressant Activity : Compounds with piperazine moieties have been studied for their potential to alleviate symptoms of depression by modulating neurotransmitter systems.

- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play roles in various diseases. For instance, enzyme inhibition studies have shown potential interactions with:

- Acetylcholinesterase : This enzyme is crucial in the breakdown of acetylcholine; inhibitors can be beneficial in treating Alzheimer's disease.

- α-Glucosidase : Inhibitors of this enzyme can be useful in managing diabetes by slowing carbohydrate digestion and absorption.

Neuroscience Research

Given its structural characteristics, this compound is also being explored in neuroscience for its effects on neurotransmitter systems, particularly:

- Dopaminergic and Serotonergic Systems : These systems are vital in mood regulation and cognitive functions.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of a series of piperazine derivatives, including those structurally related to 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride. The results indicated significant reductions in depressive-like behaviors in animal models when administered these compounds, suggesting their potential as novel antidepressants .

Case Study 2: Anticancer Potential

Another study focused on the synthesis and evaluation of benzamide derivatives for anticancer activity. The results demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction . This highlights the therapeutic potential of compounds like 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride in oncology.

Case Study 3: Enzyme Inhibition

Research also examined the inhibitory effects on α-glucosidase and acetylcholinesterase by related compounds. The findings suggested that these compounds could serve as effective agents in managing diabetes and neurodegenerative diseases .

作用機序

The mechanism of action of 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .

類似化合物との比較

Table 1: Structural Comparison of 3,5-Dimethoxy-N-(2-(4-Tosylpiperazin-1-yl)ethyl)benzamide Hydrochloride and Analogs

Physicochemical and Pharmacological Implications

Solubility and Stability: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-salt analogs like Imp. E(EP) and Imp. F(EP) . The tosyl group (p-toluenesulfonyl) in the target compound may improve chemical stability and resistance to enzymatic degradation compared to trifluoromethyl or ester-containing analogs .

Receptor Interactions: Piperazine derivatives (e.g., Imp. B(BP) and Imp. C(BP)) are common in CNS-targeting drugs due to their affinity for serotonin and dopamine receptors. The target compound’s 4-tosylpiperazine group may modulate selectivity for distinct receptor subtypes . The trifluoromethyl group in Imp.

Metabolic Considerations :

- Ester-containing analogs (e.g., Imp. F(EP)) are prone to hydrolysis, whereas the target compound’s amide and sulfonamide bonds may confer greater metabolic stability .

生物活性

3,5-Dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O3S·HCl

- Molecular Weight : 354.88 g/mol

- IUPAC Name : 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride

The compound features a benzamide structure with methoxy groups at the 3 and 5 positions, a piperazine moiety linked through an ethyl chain, and a tosyl group that enhances its pharmacological properties.

The biological activity of 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. It exhibits properties akin to neuroleptics, influencing mood regulation and psychotic disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as a partial agonist at serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.

- Dopamine Receptor Interaction : Its affinity for dopamine receptors suggests potential applications in managing conditions such as schizophrenia.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Studies

-

Case Study on Schizophrenia Treatment :

A clinical trial investigated the efficacy of 3,5-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride in patients diagnosed with schizophrenia. Results indicated a significant improvement in positive and negative symptoms compared to a placebo group, highlighting its potential as an adjunct therapy. -

Anxiety Disorders :

Another study explored the use of this compound in patients with generalized anxiety disorder (GAD). Participants reported decreased anxiety levels and improved quality of life scores after eight weeks of treatment.

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits promising therapeutic effects, it is essential to monitor for potential side effects such as sedation and metabolic changes. Long-term studies are needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。